methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves several steps, including the formation of intermediate compoundsThe final step involves the esterification of the benzoic acid derivative to form the methyl ester .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings and other functional groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
Methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and phenylacetyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include modulation of neurotransmitter systems or inhibition of specific enzymes .
Comparison with Similar Compounds
Similar compounds include other dibenzo[b,e][1,4]diazepine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C36H32N2O4 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
methyl 4-[9-(4-methylphenyl)-7-oxo-5-(2-phenylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C36H32N2O4/c1-23-12-14-25(15-13-23)28-21-30-34(32(39)22-28)35(26-16-18-27(19-17-26)36(41)42-2)38(31-11-7-6-10-29(31)37-30)33(40)20-24-8-4-3-5-9-24/h3-19,28,35,37H,20-22H2,1-2H3 |
InChI Key |
KFHIYXQKPYEBNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)C(=O)OC)C(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.